molecular formula C20H20N2O2 B2942418 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide CAS No. 862831-39-8

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide

Cat. No.: B2942418
CAS No.: 862831-39-8
M. Wt: 320.392
InChI Key: YPWXJDXZGZHIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide is a complex organic compound featuring an indole core, a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted indoles or phenyl derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-(1H-indol-3-yl)acetaldehyde

  • 2-(1,2-dimethyl-1H-indol-3-yl)acetamide

  • N-(2-ethylphenyl)acetamide

Uniqueness: 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide is unique due to its specific structural features, such as the presence of both the dimethyl group on the indole ring and the oxoacetamide moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-4-14-9-5-7-11-16(14)21-20(24)19(23)18-13(2)22(3)17-12-8-6-10-15(17)18/h5-12H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWXJDXZGZHIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.